![molecular formula C14H16O2 B14133714 2-{[4-(Cyclopent-2-en-1-yl)phenoxy]methyl}oxirane CAS No. 88737-42-2](/img/structure/B14133714.png)
2-{[4-(Cyclopent-2-en-1-yl)phenoxy]methyl}oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(Cyclopent-2-en-1-yl)phenoxy]methyl}oxirane is an organic compound that features both an oxirane (epoxide) ring and a cyclopentene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Cyclopent-2-en-1-yl)phenoxy]methyl}oxirane typically involves the reaction of 4-(cyclopent-2-en-1-yl)phenol with an epoxide precursor. One common method is the Williamson ether synthesis, where 4-(cyclopent-2-en-1-yl)phenol is reacted with an epoxide-containing alkyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which deprotonates the phenol, allowing it to attack the epoxide precursor and form the desired oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-{[4-(Cyclopent-2-en-1-yl)phenoxy]methyl}oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while nucleophilic substitution can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
2-{[4-(Cyclopent-2-en-1-yl)phenoxy]methyl}oxirane has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides.
Industry: Used in the production of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-{[4-(Cyclopent-2-en-1-yl)phenoxy]methyl}oxirane involves its ability to react with nucleophiles. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various molecular targets, which can be exploited in medicinal chemistry for drug development.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[4-(2-Isopropoxyethoxy)methyl]phenoxy}methyl oxirane
- 2-{[4-(2-Chlorophenoxy)methyl]oxirane
- 2-{[4-(2-Oxiranylmethoxy)phenoxy]methyl}oxirane
Uniqueness
2-{[4-(Cyclopent-2-en-1-yl)phenoxy]methyl}oxirane is unique due to the presence of the cyclopentene moiety, which imparts distinct steric and electronic properties
Propiedades
Número CAS |
88737-42-2 |
|---|---|
Fórmula molecular |
C14H16O2 |
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
2-[(4-cyclopent-2-en-1-ylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C14H16O2/c1-2-4-11(3-1)12-5-7-13(8-6-12)15-9-14-10-16-14/h1,3,5-8,11,14H,2,4,9-10H2 |
Clave InChI |
HBHPDJDGJOPMHI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C=C1)C2=CC=C(C=C2)OCC3CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


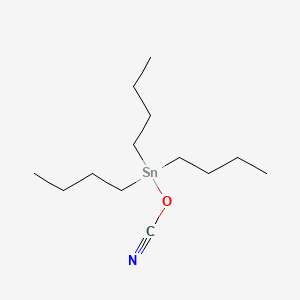
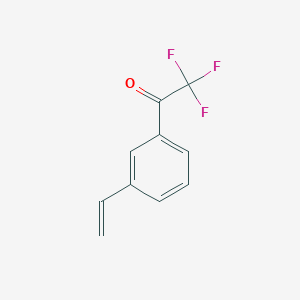
![Benzo[b]thiophen-3-amine,n-phenyl-](/img/structure/B14133643.png)
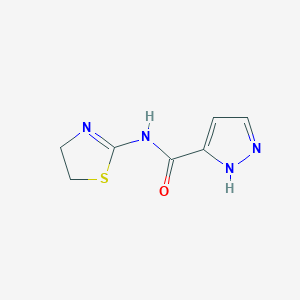
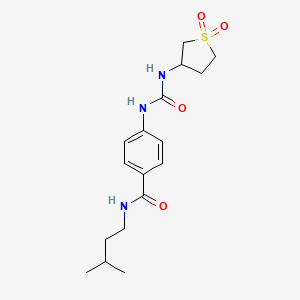
![(Oxiran-2-yl)methyl 3-methoxy-4-[(oxiran-2-yl)methoxy]benzoate](/img/structure/B14133668.png)
![Tert-butyl 2-amino-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B14133673.png)
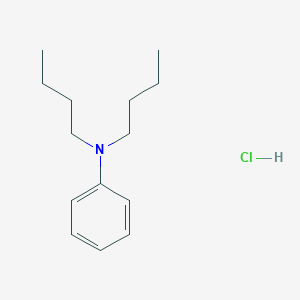
![1-[2-(2-Thienyl)ethyl]-3-pyrrolidinemethanamine](/img/structure/B14133682.png)
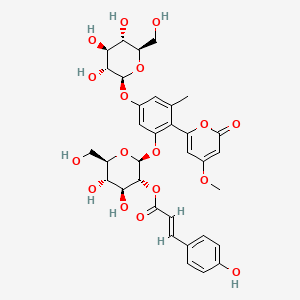
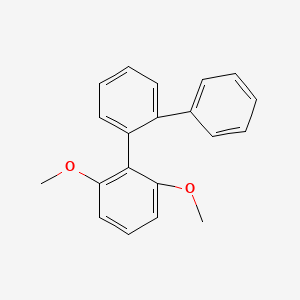
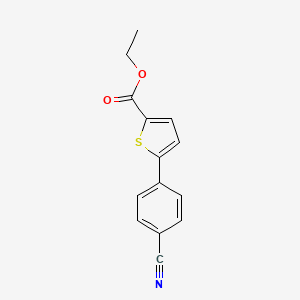
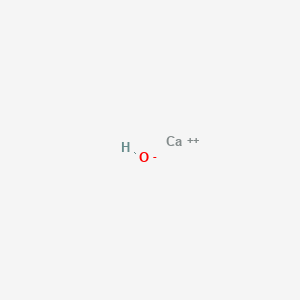
![Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-indol-2-yl]-5-hydroxy-3-oxo-hept-6-enoate](/img/structure/B14133710.png)
